2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. 1,2,3-Triazoles have received immense amounts of attention due to their unique electronic properties, which made them attractive scaffolds for catalysis and optical materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,3-triazoles are often synthesized using the Huisgen cycloaddition, a type of click chemistry. This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, along with additional functional groups attached to it. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the 1,2,3-triazole ring or the other functional groups present in the molecule. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring and the other functional groups in the molecule. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations Research in organic chemistry often involves the synthesis of novel compounds with specific functional groups or structural frameworks. For example, studies on the regioselective synthesis of heterocycles, such as pyrido[2,1-b]benzoxazoles, explore methodologies for constructing complex molecules that could be related to the synthesis of the compound (Li et al., 2009). Similarly, research on the synthesis of 1,2,4-triazole derivatives and their applications in various biological activities highlights the importance of such structural motifs in drug design (Riaz et al., 2020).
Biological Activities Compounds containing triazole or pyrrolo[3,4-d][1,2,3]triazole frameworks are of significant interest in medicinal chemistry due to their potential biological activities. For instance, the synthesis and evaluation of triazole derivatives as inhibitors of cholinesterases are relevant for the development of therapeutic agents for diseases like Alzheimer's (Riaz et al., 2020). These studies suggest that compounds with similar structural features may also exhibit notable biological activities, warranting further investigation into their potential medicinal applications.
Material Science and Catalysis In material science and catalysis, compounds with specific functional groups or structural motifs can serve as catalysts or materials with unique properties. For instance, research on the catalytic activity of aluminum complexes of triaza ligands for polymerization reactions demonstrates the utility of complex molecules in facilitating chemical transformations (Bakthavachalam & Reddy, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13(2)15-6-10-17(11-7-15)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-16-8-4-14(3)5-9-16/h4-11,13,19-20H,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSJSJPJXKGNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide |
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